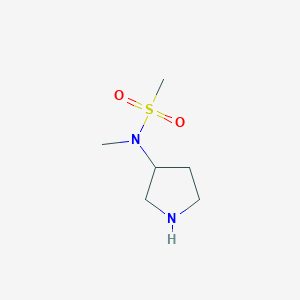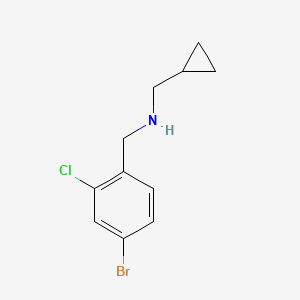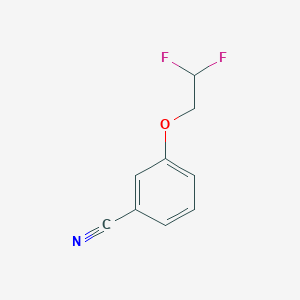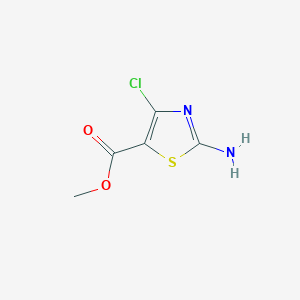![molecular formula C15H12FNO B1400775 Benzonitrile, 2-fluoro-6-[(1S)-1-phenylethoxy]- CAS No. 872180-79-5](/img/structure/B1400775.png)
Benzonitrile, 2-fluoro-6-[(1S)-1-phenylethoxy]-
Overview
Description
Benzonitrile, 2-fluoro-6-[(1S)-1-phenylethoxy]-: is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a fluoro group and a phenylethoxy group attached to the benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 2-fluoro-6-[(1S)-1-phenylethoxy]- typically involves the reaction of 2-fluorobenzonitrile with (1S)-1-phenylethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity Benzonitrile, 2-fluoro-6-[(1S)-1-phenylethoxy]-.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluoro group in Benzonitrile, 2-fluoro-6-[(1S)-1-phenylethoxy]- can undergo nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.
Oxidation Reactions: The phenylethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: Products with different nucleophiles replacing the fluoro group.
Oxidation Reactions: Ketones or aldehydes derived from the phenylethoxy group.
Reduction Reactions: Primary amines formed from the nitrile group.
Scientific Research Applications
Chemistry: Benzonitrile, 2-fluoro-6-[(1S)-1-phenylethoxy]- is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.
Biology: In biological research, this compound is used to study the interactions of nitrile-containing molecules with biological systems. It can serve as a probe to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, Benzonitrile, 2-fluoro-6-[(1S)-1-phenylethoxy]- is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials to impart specific properties.
Mechanism of Action
The mechanism of action of Benzonitrile, 2-fluoro-6-[(1S)-1-phenylethoxy]- involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, affecting their activity. The fluoro and phenylethoxy groups can modulate the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
2-Fluorobenzonitrile: Lacks the phenylethoxy group, making it less complex in structure.
2-Fluoro-6-(trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of the phenylethoxy group, leading to different chemical properties.
2-Amino-6-fluorobenzonitrile: Has an amino group instead of the phenylethoxy group, which significantly alters its reactivity and applications.
Uniqueness: Benzonitrile, 2-fluoro-6-[(1S)-1-phenylethoxy]- is unique due to the presence of both the fluoro and phenylethoxy groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications. The phenylethoxy group enhances its potential interactions with biological targets, while the fluoro group provides stability and reactivity.
Properties
IUPAC Name |
2-fluoro-6-[(1S)-1-phenylethoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c1-11(12-6-3-2-4-7-12)18-15-9-5-8-14(16)13(15)10-17/h2-9,11H,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRUJCNSKMHZTQ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=C(C(=CC=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)OC2=C(C(=CC=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methylamine](/img/structure/B1400694.png)


![1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine](/img/structure/B1400701.png)





![N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine](/img/structure/B1400710.png)


